4-Octylaniline
Overview
Description
4-Octylaniline: is an organic compound with the chemical formula C14H23N Benzenamine, 4-octyl- or 4-(n-octyl)aniline . This compound is characterized by the presence of an aniline group attached to an octyl chain. It appears as a clear, colorless to yellow liquid and is primarily used in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Octylaniline can be synthesized through the alkylation of aniline with octyl halides. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In industrial settings, this compound is produced using similar alkylation methods but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 4-Octylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds or quinones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Major Products Formed:
Oxidation: Nitro-4-octylaniline, quinone derivatives.
Reduction: 4-Octylamine.
Substitution: Nitro-4-octylaniline, sulfonated derivatives, halogenated derivatives
Scientific Research Applications
4-Octylaniline has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the synthesis of selective benzimidazole-based analogs of sphingosine-1-phosphate, which are important in biological studies.
Medicine: The compound is used in the development of drugs targeting specific receptors and enzymes.
Industry: It is used as an extractant in the extraction of microgram-level concentrations of ruthenium (IV) from halide medium
Mechanism of Action
The mechanism of action of 4-Octylaniline involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for certain receptors, modulating their activity. For example, its benzimidazole-based analogs can selectively activate sphingosine-1-phosphate receptors, leading to various cellular responses. The compound’s hydrophobic nature allows it to interact with lipid membranes, influencing membrane-associated processes .
Comparison with Similar Compounds
- 4-Decylaniline
- 4-Dodecylaniline
- 4-Hexadecylaniline
- 4-Octadecylaniline
Comparison: 4-Octylaniline is unique due to its specific octyl chain length, which imparts distinct physical and chemical properties. Compared to its shorter or longer chain analogs, this compound exhibits different solubility, reactivity, and interaction with biological systems. For instance, 4-Decylaniline and 4-Dodecylaniline have shorter alkyl chains, resulting in different hydrophobicity and membrane interaction properties. On the other hand, 4-Hexadecylaniline and 4-Octadecylaniline have longer chains, which can affect their solubility and reactivity in various chemical reactions .
Properties
IUPAC Name |
4-octylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12H,2-8,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKQJTBYQZITLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022266 | |
Record name | 4-Octylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16245-79-7 | |
Record name | 4-Octylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16245-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Octylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016245797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Octylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-octylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.674 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-OCTYLANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9FN212WZZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-n-octylaniline significant in materials science?
A1: 4-n-Octylaniline serves as a crucial component in various liquid crystal mixtures. [] It's often found in compounds exhibiting smectic phases, which possess layered structures and unique properties valuable in displays and other technologies. [, , , ]
Q2: Can you elaborate on the smectic phases exhibited by 4-n-octylaniline and its derivatives?
A2: Research reveals 4-n-octylaniline, particularly in the form N-(4-n-butoxybenzylidene)-4-n-octylaniline (4O.8), exhibits various smectic phases, including smectic A, smectic B (both hexatic and crystalline), and smectic C. [, , , , , , , ] These phases are distinguished by their varying degrees of positional and orientational order within the layers.
Q3: How does the presence of 4-n-octylaniline affect the transition temperatures of these liquid crystal phases?
A3: The length of alkyl chains, such as the octyl group in 4-n-octylaniline, influences the transition temperatures. Studies indicate that increasing chain length generally leads to a decrease in transition temperatures. [, , , ] Additionally, the specific molecular structure and interactions with other components in a mixture significantly impact these transitions. [, , , , ]
Q4: What unique phenomena have been observed in free-standing films of 4O.8?
A4: Free-standing films of 4O.8, only a few molecular layers thick, reveal fascinating behaviors. Researchers have observed a layer-by-layer crystallization process initiated at the film's surface. [, ] Additionally, these films exhibit an unusual two-stage phase transformation from smectic-A to crystal-B, mediated by an intermediate hexatic-B phase. [, , ]
Q5: How does the surface structure of free-standing 4O.8 films differ from the bulk?
A5: The outermost layers of free-standing 4O.8 films can exhibit different phases compared to the film's interior. For instance, the surface might adopt a hexatic-B order while the interior remains in a smectic-A phase. [, ] This highlights the significant impact of surface interactions on the ordering of liquid crystal molecules.
Q6: Have any unique applications been proposed for liquid crystal materials incorporating 4-n-octylaniline?
A6: Researchers are exploring the potential of incorporating 4-n-octylaniline derivatives, particularly those with mesogenic properties, into polydiacetylene polymers. [, ] These polymers, known for their unique optical and electronic properties, could find applications in sensors, optical data storage, and nonlinear optical devices.
Q7: Are there any studies on the dynamics of molecular motion within 4-n-octylaniline-based liquid crystals?
A7: Yes, researchers have employed techniques like deuterium nuclear magnetic resonance (NMR) spectroscopy to study molecular motion in 4O.8. [] These studies help understand the rotational and translational dynamics of molecules within different phases, providing insights into the viscoelastic properties of these materials. [, ]
Q8: Have there been any studies on the behavior of 4-n-octylaniline in mixtures with other liquid crystal compounds?
A8: Yes, researchers have investigated mixtures of 4-n-octylaniline with other liquid crystals like cholesteryl chloride. [] These studies aim to understand how the mixing of different mesogens influences the formation and properties of chiral smectic phases, which are particularly interesting for their potential in display technologies.
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